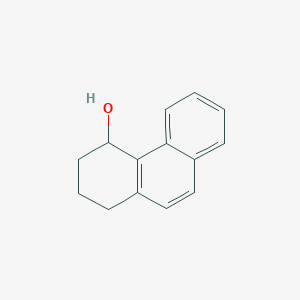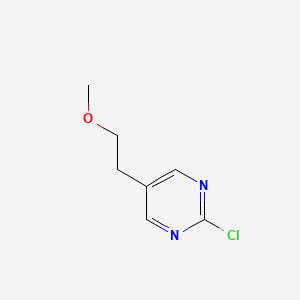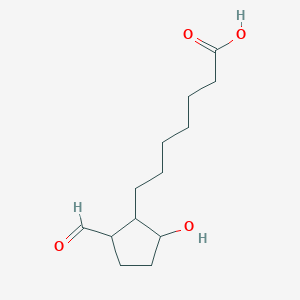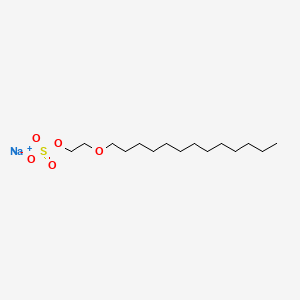
Sodium 2-(tridecyloxy)ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyethylene glycol tridecyl ether sulfate sodium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in detergents, shampoos, and other personal care products. This compound is a derivative of polyethylene glycol and tridecyl alcohol, which are both widely used in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Polyethylene glycol tridecyl ether sulfate sodium salt is synthesized through the reaction of tridecyl alcohol with ethylene oxide to form polyethylene glycol tridecyl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to produce the final product .
Industrial Production Methods
The industrial production of polyethylene glycol tridecyl ether sulfate sodium salt typically involves continuous reactors, such as falling film reactors, to ensure efficient and consistent sulfation. The process includes the polymerization of tridecyl alcohol and ethylene oxide, followed by sulfation and neutralization .
Analyse Chemischer Reaktionen
Types of Reactions
Polyethylene glycol tridecyl ether sulfate sodium salt primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Acidic or basic conditions can lead to the breakdown of the sulfate ester bond, resulting in the formation of polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.
Major Products
Substitution Reactions: The major products include substituted ethers and sulfates.
Hydrolysis Reactions: The primary products are polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.
Wissenschaftliche Forschungsanwendungen
Polyethylene glycol tridecyl ether sulfate sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
Polyethylene glycol tridecyl ether sulfate sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfate group interacts with water molecules, while the hydrophobic tridecyl chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Polyethylene glycol lauryl ether sulfate sodium salt
- Polyethylene glycol stearyl ether sulfate sodium salt
- Polyethylene glycol cetyl ether sulfate sodium salt
Uniqueness
Polyethylene glycol tridecyl ether sulfate sodium salt is unique due to its specific hydrophobic chain length (tridecyl group), which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring strong emulsifying and foaming properties .
Eigenschaften
CAS-Nummer |
128664-34-6 |
|---|---|
Molekularformel |
C15H31NaO5S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
sodium;2-tridecoxyethyl sulfate |
InChI |
InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
ZBWSHGCWHFPLBI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)


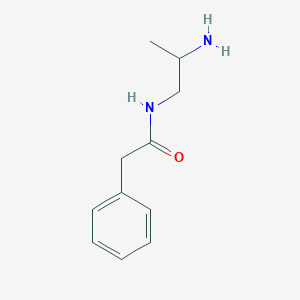
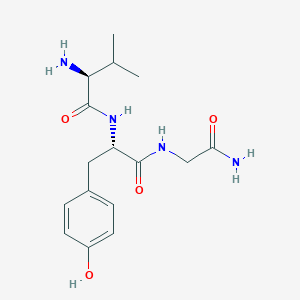
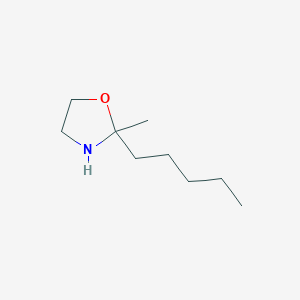

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
